molecular formula C5H11ClN2O B2970534 (S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride CAS No. 2248666-06-8

(S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride

Cat. No. B2970534
CAS RN: 2248666-06-8
M. Wt: 150.61
InChI Key: UJBDBOYWHDPFLK-WCCKRBBISA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidin-2-ones has been studied extensively. For instance, a selective synthesis of pyrrolidin-2-ones has been achieved via the cascade reactions of N-substituted piperidines . This process involves the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves a green and efficient reaction route for the synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidin-2-ones have been studied. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another study presents a green and efficient reaction route for the synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .

Scientific Research Applications

Pyrrolidine Derivatives and Their Applications

Pyrrolidine rings are foundational structures in numerous biologically active molecules, including pharmaceuticals and natural compounds. Their synthesis, involving the condensation of amines with carbonyl-containing compounds, facilitates the creation of pyrrolidinones, which serve as intermediates in producing solvents, wetting agents, and various functional derivatives. These derivatives are integral in developing dyes, solvents, and other materials due to their chemical stability and low toxicity (Anderson & Liu, 2000).

Synthetic Applications in Organic Chemistry

The ability to synthesize diverse pyrrolidine derivatives showcases the adaptability of these compounds in organic synthesis. For instance, the cyclocondensation of alpha-aminonitriles with enones yields pyrrole carbonitriles, which are precursors to polysubstituted pyrrolizidines. These reactions, facilitated by microwave irradiation, demonstrate the compounds' utility in constructing complex organic structures (Bergner et al., 2009; En et al., 2014).

Multicomponent Synthesis and Scaffold Generation

Multicomponent synthesis techniques leveraging pyrrolidine derivatives enable the efficient generation of complex scaffolds, such as pyrrolo[3,4-b]pyridin-5-ones, from readily available starting materials. This approach, which includes triple domino sequences, highlights the role of pyrrolidine derivatives in facilitating innovative synthetic routes (Janvier et al., 2002).

Future Directions

The future directions for research on “(S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride” and related compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in various fields such as medicine and proteomics research. The development of green and efficient synthesis methods, like the one involving photoinduced organocatalyzed cyclization , could also be a promising area of future research.

properties

IUPAC Name

(5S)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBDBOYWHDPFLK-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride

CAS RN

2248666-06-8
Record name (5S)-5-(aminomethyl)pyrrolidin-2-one hydrochloride
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